

Statistical analysis of Tripropyltin toxicity data

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Compound of Interest		
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A Comparative Analysis of Tripropyltin Toxicity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of the toxicity of **Tripropyltin** (TPT) with other organotin compounds, namely Tributyltin (TBT) and Triphenyltin (TPT). The information is intended to offer a comprehensive overview for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of toxicological pathways.

Executive Summary

Organotin compounds are a class of organometallic chemicals with a wide range of industrial applications, but also with significant toxicological profiles. The toxicity of these compounds varies depending on the number and nature of the organic groups attached to the tin atom. Generally, tri-substituted organotins are the most toxic to mammals. This guide focuses on **Tripropyltin**, comparing its toxicity with the more extensively studied Tributyltin and Triphenyltin to provide a clearer understanding of its relative hazard.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for **Tripropyltin**, Tributyltin, and Triphenyltin, covering acute toxicity, immunotoxicity, and developmental and reproductive toxicity.

Table 1: Acute Toxicity Values



Compound	Species	Route	Value	Units	Reference
Tripropyltin Chloride	Rat (ATE)	Oral	LD50: 100	mg/kg	[1]
(ATE)	Dermal	LD50: 300	mg/kg	[1]	
(ATE)	Inhalation	LC50 (4h): 3	mg/L	[1]	
Tributyltin Oxide (TBTO)	Rat	Oral	LD50: 55-87	mg/kg	[2]
Mouse	Oral	LD50: 55-87	mg/kg	[2]	
Rat, Mouse	Dermal	LD50: 200	mg/kg	[2]	
Rabbit	Dermal	LD50: 900	mg/kg	[2]	
Tributyltin Chloride (TBTC)	Rat (male)	Inhalation	LC50: < 0.078	mg/L	[3]
Triphenyltin (TPT)	Rat	Oral	Moderately Acutely Toxic	-	[4]

ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%

Table 2: Immunotoxicity



Compound	Species	Effect	NOAEL	LOAEL	Reference
Tripropyltin Chloride	Rat (male)	Thymus weight reduction (53% at 150 ppm in diet for 2 weeks)	Not Reported	150 ppm (diet)	[5]
Tributyltin Oxide	Rat	Immunotoxicit y	0.5 ppm (diet)	5 ppm (diet)	[6]
Tributyltin Chloride	Mouse	Suppression of humoral and cellular immune responses	0.5 mg/kg/day	4 mg/kg/day	[7]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Table 3: Developmental and Reproductive Toxicity

Compound	Species	Effect	NOAEL	LOAEL	Reference
Tributyltin Oxide	Mouse	Embryotoxic and teratogenic effects	Not Reported	Not Reported	[6]
Triphenyltin (TPT)	Rat	Adverse effects on the reproductive tract	Not Reported	1.4-20 mg/kg/day	[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.



Acute Toxicity Testing

Acute toxicity studies are generally conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

- Oral LD50 (e.g., OECD 401): The test substance is administered in a single dose by gavage to a group of fasted experimental animals (commonly rats).[3][9] Observations of toxic effects and mortality are recorded for up to 14 days.[9] The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the animals.
- Dermal LD50 (e.g., OECD 402): The substance is applied to a shaved area of the skin
 (usually of rabbits or rats) for 24 hours.[10][11] The animals are observed for signs of toxicity
 and mortality over a 14-day period.
- Inhalation LC50 (e.g., OECD 436): Animals (typically rats) are exposed to the substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (e.g., 4 hours).[12]
 Mortality and toxic signs are monitored during and after exposure.

Immunotoxicity Studies

- Feeding Studies: As described in the comparative study with trialkyltin compounds, male weanling rats were fed diets containing different concentrations of the test compounds for a period of 2 weeks.[5] At the end of the study, organs of the immune system, such as the thymus and spleen, were weighed and examined microscopically for changes like lymphocyte depletion.[5]
- Functional Immune Response Assays: To assess the impact on immune function, studies like
 the one on TBTC in mice involve repeated oral gavage administration for 28 days.[7]
 Following exposure, functional assays are performed, including:
 - Plaque-Forming Cell (PFC) Assay: To measure humoral immune response (antibody production).
 - Lymphocyte Proliferation Test: To assess cell-mediated immunity.
 - Delayed-Type Hypersensitivity (DTH) Response: To evaluate T-cell mediated immune memory.[7]





Developmental and Reproductive Toxicity (DART) Studies

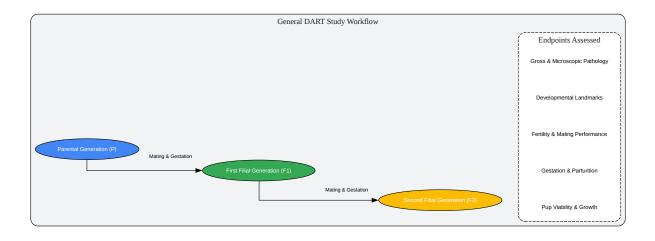
DART studies are designed to evaluate the potential adverse effects of a substance on reproduction and development.[13][14][15][16][17]

- Segment I (Fertility and Early Embryonic Development): Evaluates effects on male and female reproductive functions, including mating behavior, fertility, and early embryonic development to implantation.[17]
- Segment II (Embryo-fetal Development): The test substance is administered during the period of organogenesis to pregnant females.[17] Fetuses are examined for visceral and skeletal malformations.
- Segment III (Pre- and Postnatal Development): Assesses the effects of exposure during late gestation, parturition, and lactation on the mothers and the growth and development of the offspring.[17]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to organotin toxicity.

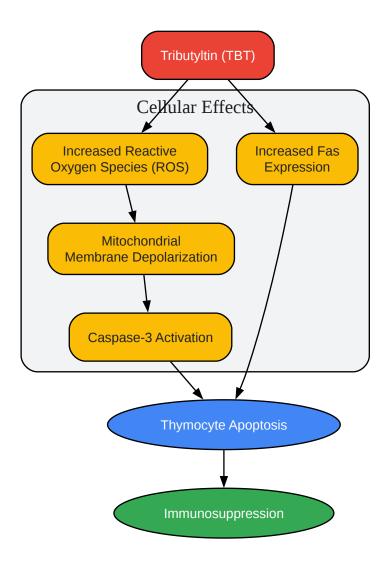




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Caption: A simplified workflow for a multi-generational Developmental and Reproductive Toxicity (DART) study.

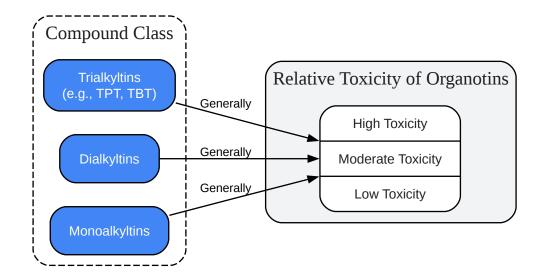




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Caption: Proposed pathway for Tributyltin (TBT)-induced immunotoxicity via thymocyte apoptosis.





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Caption: Logical relationship of organotin toxicity based on the number of alkyl substitutions.

Conclusion

The available data indicates that **Tripropyltin** is a moderately to highly toxic organotin compound, with a toxicological profile that includes acute toxicity upon oral, dermal, and inhalation exposure, as well as significant immunotoxicity, primarily targeting the thymus. When compared to other tri-substituted organotins, its acute oral toxicity in rats appears to be in a similar range to that of Tributyltin. The primary toxic effect identified for **Tripropyltin** in the cited study is immunotoxicity, similar to Tributyltin and Triphenyltin, whereas lower trialkyltins like trimethyltin and triethyltin are predominantly neurotoxic.[5] Further research is required to establish comprehensive NOAEL and LOAEL values for various endpoints and to fully elucidate the specific mechanisms of **Tripropyltin** toxicity, particularly in the areas of neurotoxicity and developmental and reproductive effects. This guide serves as a foundational resource for understanding the current toxicological data for **Tripropyltin** in a comparative context.

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References

- 1. cpachem.com [cpachem.com]
- 2. EXTOXNET PIP TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Triphenyltin Compounds (CICADS) [inchem.org]
- 5. Toxicity of triorganotin compounds: comparative in vivo studies with a series of trialkyltin compounds and triphenyltin chloride in male rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tributyltin chloride-induced immunotoxicity and thymocyte apoptosis are related to abnormal Fas expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triphenyltin as a potential human endocrine disruptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Registration Dossier ECHA [echa.europa.eu]
- 13. criver.com [criver.com]
- 14. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies
 Frontage Laboratories [frontagelab.com]
- 15. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 16. Developmental & Reproductive Toxicity (DART) Reports [ntp.niehs.nih.gov]
- 17. premier-research.com [premier-research.com]
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